phenethyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate
Overview
Description
5-LOX-IN-2 is a compound that acts as an inhibitor of the enzyme 5-lipoxygenase (5-LOX). 5-lipoxygenase is an enzyme that catalyzes the oxidation of arachidonic acid to leukotrienes, which are potent mediators of inflammation . Inhibitors of 5-lipoxygenase, such as 5-LOX-IN-2, are of significant interest in the treatment of inflammatory diseases, including asthma and rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-LOX-IN-2 involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions, such as condensation, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of 5-LOX-IN-2 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure consistent quality and yield. Industrial methods may also involve the use of continuous flow reactors and advanced purification techniques to meet regulatory standards for pharmaceutical production .
Chemical Reactions Analysis
Types of Reactions
5-LOX-IN-2 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in 5-LOX-IN-2.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of 5-LOX-IN-2 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from the reactions of 5-LOX-IN-2 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
5-LOX-IN-2 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-LOX-IN-2 involves the inhibition of the enzyme 5-lipoxygenase. By binding to the active site of the enzyme, 5-LOX-IN-2 prevents the conversion of arachidonic acid to leukotrienes, thereby reducing the production of these pro-inflammatory mediators . This inhibition disrupts the signaling pathways involved in inflammation and provides therapeutic benefits in inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
Zileuton: Another 5-lipoxygenase inhibitor used in the treatment of asthma.
Curcumin: A natural compound with dual inhibitory activity on cyclooxygenase-2 (COX-2) and 5-lipoxygenase.
Indole and Indazole Arylamide Benzoic Acid Analogues: Synthetic compounds designed as dual COX-2 and 5-lipoxygenase inhibitors.
Uniqueness
5-LOX-IN-2 is unique in its specific inhibition of 5-lipoxygenase, making it a valuable tool for studying the enzyme’s role in inflammation. Unlike dual inhibitors that target both COX-2 and 5-lipoxygenase, 5-LOX-IN-2 provides a more targeted approach, which can be advantageous in certain research and therapeutic contexts .
Properties
IUPAC Name |
2-phenylethyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-15-7-8-16(19)14(12-15)6-9-17(20)21-11-10-13-4-2-1-3-5-13/h1-9,12,18-19H,10-11H2/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKRMXDGEFRBAJ-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C=CC2=C(C=CC(=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCOC(=O)/C=C/C2=C(C=CC(=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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